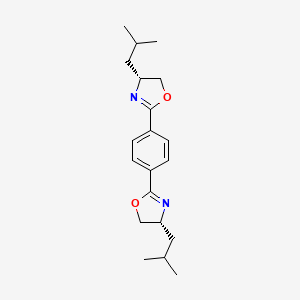
1,4-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is an organic compound that features a benzene ring substituted with two oxazoline groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,4-dibromobenzene with ®-4-isobutyl-4,5-dihydrooxazole in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The base, often potassium carbonate (K2CO3) or sodium hydride (NaH), facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The oxazoline groups can be oxidized to oxazole derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as a solvent.
Reduction: LiAlH4, ether as a solvent.
Substitution: Bromine (Br2), iron (Fe) catalyst, and solvents like chloroform or carbon tetrachloride.
Major Products
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
1,4-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with various metal ions, enhancing their catalytic activity.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene involves its interaction with specific molecular targets. The oxazoline groups can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions, influencing its reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(4,5-dihydrooxazol-2-yl)benzene: Lacks the isobutyl substituents, leading to different steric and electronic properties.
1,4-Bis(4-methylstyryl)benzene: Features styryl groups instead of oxazoline, resulting in different reactivity and applications.
1,4-Bis(phenylethynyl)benzene:
Uniqueness
1,4-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is unique due to the presence of the isobutyl-substituted oxazoline groups. These substituents enhance the compound’s solubility, stability, and ability to form metal complexes, making it valuable for various applications in chemistry, biology, and industry.
Propriétés
Formule moléculaire |
C20H28N2O2 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(4R)-4-(2-methylpropyl)-2-[4-[(4R)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H28N2O2/c1-13(2)9-17-11-23-19(21-17)15-5-7-16(8-6-15)20-22-18(12-24-20)10-14(3)4/h5-8,13-14,17-18H,9-12H2,1-4H3/t17-,18-/m1/s1 |
Clé InChI |
TVJUAJOOEGNOII-QZTJIDSGSA-N |
SMILES isomérique |
CC(C)C[C@@H]1COC(=N1)C2=CC=C(C=C2)C3=N[C@@H](CO3)CC(C)C |
SMILES canonique |
CC(C)CC1COC(=N1)C2=CC=C(C=C2)C3=NC(CO3)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


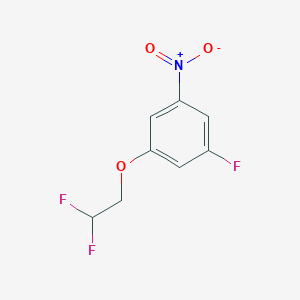
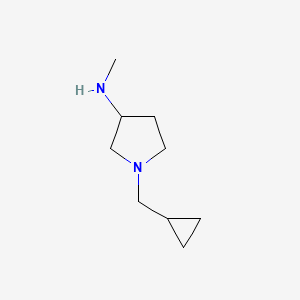
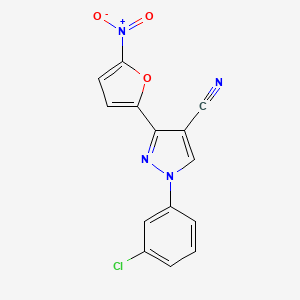
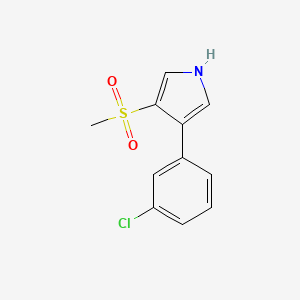
![7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B12869700.png)
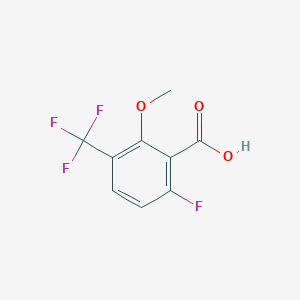
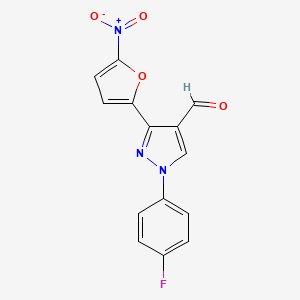
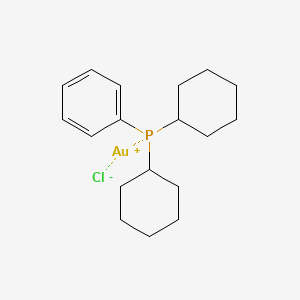
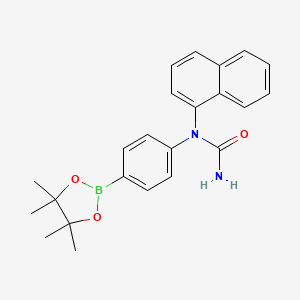
![4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12869728.png)
![1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869734.png)
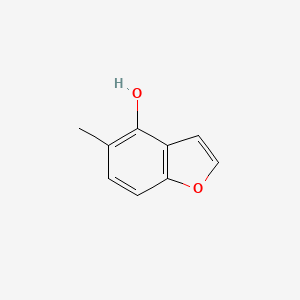
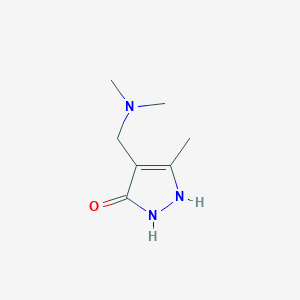
![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12869754.png)
